molecular formula C17H13NO3 B2864152 N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 3845-17-8

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2864152
CAS No.: 3845-17-8
M. Wt: 279.295
InChI Key: CWRXKPFTYUVBRM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzopyran-4-one core substituted with a carboxamide group at position 2, linked to a 4-methylphenyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Structural analyses of similar compounds (e.g., crystallography via SHELX software) highlight the role of weak intermolecular interactions (C–H⋯N/π–π) in stabilizing crystal packing .

Properties

IUPAC Name

N-(4-methylphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)18-17(20)16-10-14(19)13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXKPFTYUVBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and gene expression . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Positional Isomerism: 2-Oxo vs. 3-Oxo Substitution

  • 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ():
    This compound features a carboxamide at position 3 and a sulfamoylphenyl group. The sulfamoyl substituent increases polarity compared to the 4-methylphenyl group in the target compound, likely altering solubility and biological target specificity. Synthesis involves acetic acid/sodium acetate under reflux, differing from methods used for the target compound .

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():
    Substitution at position 3 with a 4-methoxyphenethyl group introduces bulkier and more electron-rich substituents. The methoxy group may enhance hydrogen-bonding interactions, affecting pharmacokinetics. Synthetic routes use ethyl 2-oxo-2H-chromene-3-carboxylate as an intermediate, a strategy adaptable to other chromene derivatives .

Key Insight : Positional isomerism (2- vs. 3-carboxamide) influences electronic distribution and steric effects, impacting biological activity and crystallinity .

Functional Group Modifications

  • N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide ():
    Incorporates a sulfamoylphenyl group, increasing molecular weight and hydrogen-bonding capacity. Such modifications may improve binding to enzymes like carbonic anhydrases but reduce oral bioavailability due to higher polarity .

Key Insight : Functional groups (e.g., sulfamoyl, nitro) tailor compounds for specific targets but may trade off pharmacokinetic properties .

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